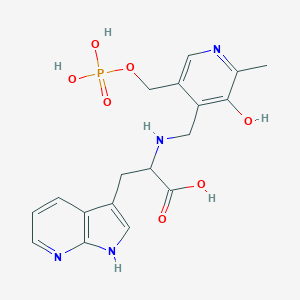

5'-Phosphopyridoxyl-7-azatryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

157117-38-9 |

|---|---|

Molecular Formula |

C18H21N4O7P |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C18H21N4O7P/c1-10-16(23)14(12(7-20-10)9-29-30(26,27)28)8-21-15(18(24)25)5-11-6-22-17-13(11)3-2-4-19-17/h2-4,6-7,15,21,23H,5,8-9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28) |

InChI Key |

BAIQWXUHBVQAML-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CNC(CC2=CN=C3C2=CC=CN3)C(=O)O)COP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |

Synonyms |

5'-phosphopyridoxyl-7-azatryptophan 5-PPAT |

Origin of Product |

United States |

Foundational & Exploratory

5'-Phosphopyridoxyl-7-azatryptophan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Phosphopyridoxyl-7-azatryptophan is a synthetic molecule formed by the adduction of pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, and 7-azatryptophan, an analog of the essential amino acid tryptophan.[1] This compound has garnered interest primarily as a photophysical probe for investigating protein structure and dynamics due to its distinct spectroscopic properties.[1] Its structural similarity to the natural substrates of tryptophan synthase also positions it as a potential inhibitor of this enzyme, a validated target for antimicrobial drug development, particularly against Mycobacterium tuberculosis. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its interaction with tryptophan synthase.

Chemical and Physical Properties

This compound is a unique chemical entity whose properties are derived from its constituent parts: the pyridoxal phosphate moiety, which is a crucial cofactor in many enzymatic reactions, and the 7-azatryptophan moiety, which introduces altered electronic and steric properties compared to natural tryptophan.

Spectral Properties

The key feature of this compound is its distinct absorbance and emission spectra, which differ significantly from those of its precursors, PLP and 7-azatryptophan.[1] This makes it a valuable tool for spectroscopic studies of protein environments.

Table 1: Spectroscopic Data for 7-azatryptophan and its Derivatives

| Compound | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Reference |

| 7-azatryptophan | ~288 nm | ~390-397 nm | [2] |

| This compound | Distinct from PLP and 7-azatryptophan | Distinct from PLP and 7-azatryptophan | [1] |

Note: Specific numerical values for the absorption and emission maxima of this compound are not detailed in the primary literature but are noted as being distinct from its components.

Synthesis of this compound

The synthesis of this compound involves the reaction of pyridoxal 5'-phosphate with D,L-7-azatryptophan. A general protocol, based on the initial reported synthesis, is outlined below.[1]

Experimental Protocol: Synthesis

Materials:

-

Pyridoxal 5'-phosphate (PLP)

-

D,L-7-azatryptophan

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate buffer solutions (e.g., phosphate buffer)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Reaction Setup: Dissolve D,L-7-azatryptophan in a suitable aqueous buffer.

-

Addition of PLP: Add an equimolar amount of pyridoxal 5'-phosphate to the solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline condition (e.g., pH 8-9) using NaOH to facilitate the reaction.

-

Reaction Incubation: Stir the reaction mixture at room temperature for several hours, monitoring the progress by UV-Vis spectroscopy or HPLC.

-

Purification: Purify the resulting this compound adduct using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy.

Interaction with Tryptophan Synthase

Tryptophan synthase is a well-characterized enzyme that catalyzes the final two steps in the biosynthesis of tryptophan. It is a heterotetrameric complex composed of two α and two β subunits (α2β2). The α-subunit catalyzes the cleavage of indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate. The β-subunit, which contains a PLP cofactor, then catalyzes the condensation of indole with serine to form tryptophan.

Given that this compound is an adduct of a PLP derivative and a tryptophan analog, it is hypothesized to interact with the active site of the tryptophan synthase β-subunit.

Proposed Mechanism of Action

While specific enzyme kinetic data for the inhibition of tryptophan synthase by this compound is not available in the reviewed literature, a plausible mechanism of action is competitive inhibition. The compound likely competes with the natural substrate, the aminoacrylate intermediate formed from serine and PLP, for binding to the active site of the β-subunit. The 7-aza substitution in the indole ring may also lead to non-productive binding or a slower catalytic turnover.

The study of allosteric inhibitors of tryptophan synthase has revealed that molecules can bind at the interface of the α and β subunits, stabilizing a non-productive conformation of the enzyme. It is also conceivable that this compound could exert an allosteric effect.

Experimental Protocol: Tryptophan Synthase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of this compound against tryptophan synthase.

Materials:

-

Purified tryptophan synthase (e.g., from E. coli or M. tuberculosis)

-

Indole

-

L-Serine

-

Pyridoxal 5'-phosphate (PLP)

-

This compound (as the potential inhibitor)

-

Potassium phosphate buffer

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of tryptophan synthase in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Mixture: In a cuvette, combine the assay buffer, L-serine, PLP, and a specific concentration of the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Reaction Monitoring: Monitor the reaction progress by observing the decrease in indole concentration (absorbance at 290 nm) or the increase in tryptophan concentration (fluorescence emission at 350 nm upon excitation at 290 nm) over time.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC50 value. Further kinetic experiments varying the substrate concentrations can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Application as a Photophysical Probe

The primary described application of this compound is as a fluorescent probe to study protein structure and dynamics.[1] The sensitivity of its fluorescence to the local environment can provide information about:

-

Binding Events: Changes in the fluorescence properties upon binding to a protein can be used to quantify binding affinities.

-

Conformational Changes: Alterations in protein conformation can be detected by monitoring changes in the fluorescence of the bound probe.

-

Solvent Accessibility: The degree of exposure of the probe to the solvent can be inferred from its fluorescence lifetime and quantum yield.

Future Directions and Drug Development Implications

The tryptophan biosynthesis pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. Tryptophan synthase, in particular, is essential for the survival of Mycobacterium tuberculosis in the host. The development of potent and specific inhibitors of this enzyme is a promising strategy for new anti-tuberculosis therapies.

While the inhibitory activity of this compound against tryptophan synthase has not been quantitatively characterized, its structure suggests it could serve as a scaffold for the design of new inhibitors. Further studies are warranted to:

-

Determine the inhibition constants (Ki and IC50) of this compound for tryptophan synthases from various organisms.

-

Elucidate the precise mode of inhibition through detailed kinetic and structural studies.

-

Synthesize and evaluate analogs of this compound to optimize inhibitory potency and selectivity.

Conclusion

This compound is a molecule with dual potential. It is a valuable tool for biophysical studies of proteins due to its unique photophysical properties. Furthermore, its structural relationship to the substrates of tryptophan synthase suggests a role as a potential enzyme inhibitor, making it a relevant starting point for the design of novel antimicrobial agents. This technical guide provides a foundation for researchers and drug development professionals to explore the synthesis, properties, and applications of this intriguing compound.

References

- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of 5'-Phosphopyridoxyl-7-azatryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Phosphopyridoxyl-7-azatryptophan is a unique synthetic amino acid derivative that serves as a valuable tool in biochemical and biophysical research. It combines the structural features of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and 7-azatryptophan, a fluorescent analog of tryptophan. This strategic combination results in a molecule with distinct photophysical properties, making it an excellent intrinsic probe for studying protein structure, dynamics, and interactions.[1] Unlike native tryptophan, which can have complex fluorescence characteristics, 7-azatryptophan and its derivatives often exhibit more predictable and environmentally sensitive fluorescence, allowing for clearer interpretation of experimental data.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It includes detailed, reconstructed experimental protocols, representative quantitative data, and visualizations to aid researchers in the successful production and application of this important molecular probe.

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

Pyridoxal 5'-phosphate (PLP)

-

D,L-7-azatryptophan

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve pyridoxal 5'-phosphate and a molar equivalent of D,L-7-azatryptophan in anhydrous methanol.

-

Adjust the pH of the solution to approximately 8.5-9.0 using a dilute solution of sodium hydroxide in methanol. This basic condition facilitates the nucleophilic attack of the amino group of 7-azatryptophan on the aldehyde group of PLP.[2][3][4]

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the yellow-colored Schiff base (aldimine) can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak.[3]

-

-

Reduction of the Schiff Base:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a molar excess (e.g., 2-3 equivalents) of sodium borohydride in small portions. The sodium borohydride reduces the imine bond of the Schiff base to a stable secondary amine, resulting in the formation of this compound.[2] The disappearance of the yellow color indicates the reduction of the Schiff base.

-

Allow the reaction to proceed for an additional 1-2 hours at room temperature after the addition of sodium borohydride is complete.

-

-

Quenching and Neutralization:

-

Carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Adjust the pH of the solution to approximately 7.0 with dilute sodium hydroxide.

-

-

Solvent Removal:

-

Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product as a solid residue.

-

Purification of this compound

The crude product from the synthesis contains the desired this compound, unreacted starting materials, and byproducts. A multi-step purification process involving ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to obtain a highly pure product.

Experimental Protocol: Purification

1. Ion-Exchange Chromatography:

-

Rationale: This step separates the phosphorylated product from non-phosphorylated compounds based on charge.

-

Column: A strong anion exchange column (e.g., DEAE-Sepharose or a similar resin).

-

Procedure:

-

Dissolve the crude product in a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the dissolved sample onto the pre-equilibrated anion exchange column.

-

Wash the column with the starting buffer to remove unbound, non-phosphorylated impurities.

-

Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

-

Collect fractions and monitor the absorbance at the characteristic wavelength for the product.

-

Pool the fractions containing the desired product and desalt if necessary.

-

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Rationale: This step provides high-resolution separation to achieve final purity, separating the product from any remaining closely related impurities.[5][6]

-

Column: A C18 reverse-phase column suitable for preparative or semi-preparative separations.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Dissolve the partially purified product from the ion-exchange step in Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the product using a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% Solvent B over 30 minutes).

-

Monitor the elution profile using a UV detector at the appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fractions to obtain the final pure product as a solid.

-

Data Presentation

The following tables provide representative quantitative data that would be expected from the synthesis and purification of this compound, based on data from analogous compounds.

Table 1: Synthesis and Purification Yields

| Step | Expected Yield | Purity (by HPLC) |

| Crude Product | 70-85% | ~60% |

| After Ion-Exchange | 50-65% | >85% |

| After RP-HPLC | 30-45% | >98% |

Table 2: Spectroscopic Data

| Technique | Expected Values |

| ¹H NMR (D₂O) | Characteristic peaks for both the pyridoxyl and 7-azatryptophan moieties. The proton signals adjacent to the newly formed secondary amine would be indicative of successful reduction. |

| ³¹P NMR (D₂O) | A single resonance corresponding to the phosphate group, with a chemical shift characteristic of a phosphomonoester.[7][8] |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound. |

| UV-Vis Absorbance | Absorbance maxima characteristic of the 7-azaindole and pyridoxyl chromophores. |

| Fluorescence Emission | An emission maximum that is sensitive to the solvent environment. |

Mandatory Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Application as a Photophysical Probe

This compound is primarily used as a photophysical probe to study protein dynamics. One common application is in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances and detect conformational changes in proteins.

Caption: Use of this compound in a FRET experiment to probe protein conformational changes.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hplc.eu [hplc.eu]

- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorus-31 nuclear magnetic resonance study of pyridoxal 5'-phosphate binding to Escherichia coli tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Properties of the 5'-Phosphopyridoxyl-7-azatryptophan Adduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5'-Phosphopyridoxyl-7-azatryptophan adduct is a synthetic compound formed by the covalent linkage of 5'-phosphopyridoxal (the active form of vitamin B6) and 7-azatryptophan, a fluorescent analog of tryptophan. This adduct holds significant potential as a photophysical probe in the study of protein structure, dynamics, and interactions. Its unique spectral properties, differing from its parent molecules, allow for selective excitation and monitoring, making it a valuable tool in biochemical and biophysical research. This guide provides a comprehensive overview of the known spectral characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes.

Introduction

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a vast array of enzymatic reactions, primarily in amino acid metabolism. Its reactivity stems from the formation of a Schiff base with the amino group of substrates. 7-Azatryptophan, an isostere of tryptophan, exhibits distinct absorption and fluorescence properties, including a red-shifted emission spectrum compared to tryptophan, which makes it a sensitive reporter of its local environment.

The covalent adduction of these two molecules results in a novel probe, the this compound adduct. The formation of this adduct was first reported by Smirnov, Rich, and Petrich in 1994, who highlighted its distinct absorbance and emission spectra. Understanding the spectral characteristics of this adduct is crucial for its application in drug development and as a molecular probe to investigate protein active sites and conformational changes.

Chemical Structure and Formation

The formation of the this compound adduct proceeds through the formation of a Schiff base between the aldehyde group of 5'-phosphopyridoxal and the primary amino group of 7-azatryptophan. This is followed by a reduction of the imine to form a stable secondary amine linkage.

Caption: Reaction scheme for the formation of the this compound adduct.

Spectral Properties

The spectral properties of the this compound adduct are distinct from its precursors, 5'-phosphopyridoxal and 7-azatryptophan. This distinction allows for the selective study of the adduct without significant interference from the individual components.

Quantitative Spectral Data

The following tables summarize the key spectral parameters for the adduct and its parent compounds. Note: Specific quantitative data for the adduct is based on the initial report by Smirnov et al. (1994) and may require experimental verification for specific solvent conditions.

Table 1: Absorption Spectral Properties

| Compound | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |

| 5'-Phosphopyridoxal | ~388 | ~5,500 | Phosphate Buffer (pH 7.0) |

| 7-Azatryptophan | ~288 | ~6,000 | Phosphate Buffer (pH 7.0) |

| This compound Adduct | ~325 | Data not available | Aqueous Buffer |

Table 2: Fluorescence Spectral Properties

| Compound | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Solvent |

| 5'-Phosphopyridoxal | ~388 | ~530 | Low in aqueous solution | Data not available | Phosphate Buffer (pH 7.0) |

| 7-Azatryptophan | ~288 | ~390-400 | ~0.1-0.5 (solvent dependent) | ~2-5 | Phosphate Buffer (pH 7.0) |

| This compound Adduct | ~325 | ~420 | Data not available | Data not available | Aqueous Buffer |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of the this compound adduct. These protocols are based on established methods for similar pyridoxal phosphate adducts and the initial report of the target compound.

Synthesis of the this compound Adduct

This protocol describes a two-step process involving the formation of a Schiff base followed by its reduction.

Materials:

-

5'-Phosphopyridoxal monohydrate

-

D,L-7-Azatryptophan

-

Sodium borohydride (NaBH4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phosphate buffered saline (PBS), pH 7.4

-

Methanol

-

Stir plate and stir bar

-

pH meter

-

Round bottom flask

-

Ice bath

Procedure:

-

Schiff Base Formation:

-

Dissolve 5'-Phosphopyridoxal monohydrate and a slight molar excess of D,L-7-Azatryptophan in PBS (pH 7.4) in a round bottom flask.

-

Stir the solution at room temperature for 1-2 hours, monitoring the formation of the Schiff base by observing the appearance of a characteristic yellow color and a shift in the UV-Vis absorption spectrum.

-

The pH of the solution should be maintained around 7.4 using small additions of 0.1 M NaOH or HCl as needed.

-

-

Reduction of the Schiff Base:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a freshly prepared, ice-cold solution of sodium borohydride in water to the reaction mixture with continuous stirring. A molar excess of NaBH4 is required.

-

The disappearance of the yellow color indicates the reduction of the Schiff base.

-

Allow the reaction to proceed for 30-60 minutes in the ice bath.

-

Quench any excess NaBH4 by the careful, dropwise addition of 1 M HCl until the effervescence ceases.

-

-

Purification:

-

The resulting adduct can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

A gradient of water and methanol or acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.

-

Monitor the elution profile at the absorption maximum of the adduct (~325 nm).

-

Collect the fractions containing the purified adduct and confirm its identity and purity using mass spectrometry and NMR spectroscopy.

-

Caption: Experimental workflow for the synthesis and purification of the adduct.

Spectroscopic Analysis

4.2.1. UV-Visible Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the purified adduct in the desired buffer (e.g., PBS, pH 7.4).

-

Determine the concentration of the stock solution if the molar extinction coefficient is known. If not, a relative concentration can be used.

-

Prepare a series of dilutions of the adduct in the same buffer.

-

Record the absorption spectra of the blank (buffer) and the adduct solutions from 250 nm to 500 nm.

-

Determine the absorption maximum (λmax).

-

If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

4.2.2. Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer equipped with an excitation and emission monochromator

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of the purified adduct in the desired buffer, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from an initial scan) and scan the excitation monochromator over a range (e.g., 280 nm to 400 nm) to determine the excitation maximum (λex).

-

Emission Spectrum: Set the excitation monochromator to the excitation maximum (λex) and scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 340 nm to 600 nm) to determine the emission maximum (λem).

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the adduct and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).

-

Calculate the quantum yield of the adduct using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry. This provides information on the decay kinetics of the excited state.

-

Potential Applications

The unique spectral properties of the this compound adduct make it a promising tool for various applications in research and drug development:

-

Probing Enzyme Active Sites: The adduct can be used to label lysine residues in the active sites of PLP-dependent enzymes, providing a fluorescent reporter to study enzyme-substrate interactions and conformational changes.

-

Fluorescence Resonance Energy Transfer (FRET): The adduct can serve as a FRET donor or acceptor in combination with other fluorophores to measure distances and study molecular interactions.

-

High-Throughput Screening: The fluorescent signal of the adduct can be utilized to develop assays for screening potential inhibitors of PLP-dependent enzymes.

-

Protein Folding Studies: The sensitivity of the 7-azatryptophan moiety to its environment can be exploited to monitor changes in protein folding and stability.

Caption: Potential applications of the this compound adduct.

Conclusion

The this compound adduct is a valuable synthetic probe with distinct spectral properties that offer significant advantages for studying biological systems. Its red-shifted absorption and emission spectra, relative to its constituent molecules, enable selective spectroscopic analysis. The detailed protocols provided in this guide for its synthesis and characterization will facilitate its broader adoption by the scientific community. Further research to fully elucidate its photophysical properties, including quantum yield and fluorescence lifetime in various environments, will undoubtedly expand its utility in elucidating complex biological processes and in the development of novel therapeutics.

A Technical Guide to the Photophysical Characteristics of 7-Azatryptophan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical characteristics of 7-azatryptophan (7-AW) and its derivatives. These tryptophan analogs serve as valuable fluorescent probes in biochemical and biophysical research, offering distinct advantages over native tryptophan. This document summarizes key quantitative data, outlines experimental protocols for their characterization, and provides a visual representation of a typical experimental workflow.

Core Photophysical Properties of 7-Azatryptophan and Its Analogs

7-Azatryptophan and its derivatives are distinguished by their unique spectroscopic properties, which are sensitive to the local environment. The substitution of a nitrogen atom at the 7-position of the indole ring leads to a red-shift in both absorption and emission spectra compared to tryptophan, reducing interference from native tryptophans in protein studies.[1][2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for 7-azatryptophan and several of its important derivatives. These values highlight the influence of chemical modification and solvent environment on their fluorescent behavior.

Table 1: Photophysical Properties of 7-Azatryptophan and Related Compounds in Aqueous Buffer

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| L-Tryptophan | 280 | ~350 | 0.13 | ~3.15 and ~0.5 (biphasic) | [3][4] |

| 7-Azatryptophan (7-AW) | 288-294 | 390-400 | 0.01 | 0.78 | [1][2][5] |

| 7-Azaindole (7-AI) | 294 | 400 | 0.017 | 0.91 | [2][6][7] |

| N-methylated 4-azatryptophan | - | 391 | - | Longer than tryptophan | [3] |

| N-methylated 7-azatryptophan | - | - | - | - | [3] |

| 1-Methyl-7-azaindole | - | - | 0.55 | 21 | [1] |

| Biotinylated 7-azatryptophan | - | - | - | 0.646 | [8] |

Note: Photophysical properties can vary depending on pH, temperature, and buffer composition.

Table 2: Solvent Effects on the Photophysical Properties of 7-Azaindole

| Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| Cyclohexane | 325 | Decreased 10-fold from water | 1.72 | [1][2] |

| Water | 400 | - | 0.82 | [1][2] |

| Methanol | 374 and 505 (bimodal) | - | - | [1] |

| Acetonitrile | - | 0.25 | - | [2] |

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of 7-azatryptophan derivatives involves a series of standard spectroscopic techniques.

Synthesis of 7-Azatryptophan Derivatives

The synthesis of 7-azatryptophan and its derivatives can be achieved through various organic chemistry routes. For instance, the asymmetric synthesis of tryptophan analogues can be accomplished using a stereoselective strategy with the Schöllkopf chiral reagent.[3] Another approach involves the solid-phase Fmoc-method for incorporating 7-azatryptophan into peptides.[2] More recent methods have focused on the selective synthesis of the 7-azaindole core structure.[9]

UV/Visible Absorption Spectroscopy

UV/visible absorption spectra are recorded to determine the molar absorptivity and the absorption maximum (λabs).

-

Instrumentation : A dual-beam UV/vis spectrophotometer is typically used.

-

Sample Preparation : Solutions of the 7-azatryptophan derivative are prepared in a suitable solvent (e.g., anhydrous methanol, aqueous buffer) at a known concentration (e.g., 5 x 10-5 M) in a quartz cuvette with a 1-cm path length.[3]

-

Measurement : Spectra are recorded over a relevant wavelength range (e.g., 220-400 nm).[3] The instrument is blanked with the solvent used for sample preparation.

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements provide information on the emission maximum (λem) and the fluorescence quantum yield (ΦF).

-

Instrumentation : A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Sample Preparation : Samples are prepared in a similar manner to absorption spectroscopy, often at a lower concentration to avoid inner filter effects.

-

Measurement of Emission Spectra : The sample is excited at or near its absorption maximum, and the emission spectrum is scanned over a longer wavelength range.

-

Determination of Quantum Yield : The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured under identical conditions.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime (τ) of the excited state.

-

Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a common technique.

-

Measurement : The sample is excited by a pulsed light source (e.g., a laser diode or a flash lamp), and the arrival times of the emitted photons are recorded. The resulting decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For example, the fluorescence decay of biotinylated 7-azatryptophan has been described by a biexponential function.[8]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel 7-azatryptophan derivative.

Caption: Workflow for Synthesis and Photophysical Characterization.

Applications in Research and Drug Development

The distinct photophysical properties of 7-azatryptophan derivatives make them powerful tools for:

-

Probing Protein Structure and Dynamics : Their environmental sensitivity allows for the study of conformational changes, folding, and unfolding of proteins.[1][8]

-

Investigating Protein-Protein and Protein-Ligand Interactions : Changes in the fluorescence signal upon binding can be used to determine binding affinities and kinetics.[2][8]

-

Förster Resonance Energy Transfer (FRET) Studies : The spectral overlap between 7-azatryptophan derivatives and other fluorophores can be exploited to measure distances within and between biomolecules.[2]

-

Cellular Imaging : Their biocompatibility allows for their incorporation into proteins in living cells for fluorescence microscopy studies.[3][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. DSpace [dr.lib.iastate.edu]

- 6. pnas.org [pnas.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. DSpace [dr.lib.iastate.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

The Discovery and Characterization of 5'-Phosphopyridoxyl Adducts in Biological Systems: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 5'-phosphopyridoxyl adducts. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly reactive molecule that forms covalent adducts, primarily Schiff bases, with proteins and other biomolecules. These adducts are fundamental to the catalytic activity of a vast array of PLP-dependent enzymes involved in crucial metabolic pathways, including amino acid synthesis and neurotransmitter production. This document details the chemistry of adduct formation, presents quantitative data on their binding kinetics and affinity, outlines detailed experimental protocols for their detection and analysis using mass spectrometry, and illustrates their role in key biological pathways. This guide is intended for researchers, scientists, and drug development professionals working in biochemistry, enzymology, and neuroscience.

Introduction: The Central Role of a Reactive Cofactor

Pyridoxal 5'-phosphate (PLP) is an essential cofactor in all forms of life, participating in over 140 distinct enzymatic reactions, which account for approximately 4% of all classified catalytic activities.[1][2] Its versatility stems from the reactivity of its C4' aldehyde group, which readily reacts with primary amino groups, most notably the ε-amino group of lysine residues within proteins, to form a covalent adduct known as a Schiff base or an internal aldimine.[1][3] This reversible covalent linkage is the cornerstone of PLP-dependent catalysis, acting as an "electron sink" to stabilize carbanionic intermediates that would otherwise be energetically unfavorable.[2]

The discovery of these adducts was intrinsically linked to the elucidation of the mechanism of PLP-dependent enzymes. Initially observed through characteristic spectral shifts upon cofactor binding, the definitive identification and characterization of these covalent linkages have been driven by advancements in protein chemistry and, more recently, mass spectrometry.[4][5] Beyond their canonical role in catalysis, the formation of non-specific PLP adducts with other proteins or small molecules can have toxicological implications, and dysregulation of PLP homeostasis is linked to severe neurological diseases, such as vitamin B6-dependent epilepsy.[4][6]

This guide will explore the fundamental chemistry of 5'-phosphopyridoxyl adducts, provide quantitative metrics of their formation, detail the methodologies for their study, and contextualize their function within critical biological pathways.

Chemistry of Adduct Formation

The primary 5'-phosphopyridoxyl adduct formed in biological systems is the Schiff base (an imine) resulting from the condensation of the PLP aldehyde group and a primary amine.

The Internal Aldimine

In the resting state of a PLP-dependent enzyme, the cofactor is covalently bound to a specific lysine residue in the active site.[3] This internal aldimine keeps the cofactor poised for catalysis. The formation is a reversible nucleophilic addition-elimination reaction.

Transaldimination

The catalytic cycle begins when an amino acid substrate, possessing its own primary amine, displaces the enzyme's lysine to form a new Schiff base, known as the external aldimine.[3] This process, termed transaldimination, brings the substrate into covalent linkage with the cofactor, priming it for the subsequent catalytic steps (e.g., decarboxylation, transamination).[7]

Quantitative Data on PLP Adducts

The stability and kinetics of 5'-phosphopyridoxyl adducts are critical for their biological function. These interactions are characterized by equilibrium dissociation constants (Kd), which measure binding affinity, and kinetic rate constants for formation and hydrolysis. A lower Kd value signifies a tighter binding interaction.[8][9]

Dissociation Constants (Kd)

The affinity of PLP for its target proteins varies. Fluorescence-based titration experiments have been used to determine the Kd for PLP binding to the allosteric and active sites of enzymes like E. coli Pyridoxine 5'-phosphate Oxidase (PNPOx).

| Protein / Condition | Ligand | Kd (nM) | Method |

| E. coli apo-PNPOx | PLP | 446 ± 23 | Fluorometric Titration |

| E. coli PNPOx (R23L/R24L mutant) | PLP | 11 ± 1 | Fluorometric Titration |

| E. coli PNPOx (R23L/R24L/R215L mutant) | PLP | 25 ± 2 | Fluorometric Titration |

| Human Serum Albumin | PLP | ~1,000 | (log K > 6 implies Kd < 1 µM) |

Data compiled from references[10] and[11]. Note that the binding affinity can be significantly altered by mutations in the binding site.

Kinetic Parameters

The formation and hydrolysis of the Schiff base adduct are dynamic processes. The table below presents kinetic data for the decarboxylation of amino acids by PLP-dependent Aromatic Amino Acid Decarboxylases (AADC), where the formation of the external aldimine is a key step.

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) |

| Pseudomonas putida | L-Tryptophan | 0.08 ± 0.01 | 3.3 ± 0.2 |

| Pseudomonas putida | 5-Hydroxy-L-tryptophan | 0.02 ± 0.01 | 1.8 ± 0.1 |

| Pig Kidney | L-DOPA | 0.44 ± 0.04 | 12.0 ± 0.5 |

| Pig Kidney | 5-Hydroxy-L-tryptophan | 0.06 ± 0.01 | 9.0 ± 0.4 |

Data adapted from reference[12]. KM (Michaelis constant) reflects the substrate concentration at half-maximal reaction velocity, and kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per second.

Biological Significance: Role in Neurotransmitter Synthesis

A critical role for 5'-phosphopyridoxyl adducts is in the biosynthesis of key neurotransmitters. Deficiencies in PLP can lead to reduced neurotransmitter levels, resulting in neurological dysfunction such as neuronal hyperexcitability and epilepsy.[7] The enzymes Glutamate Decarboxylase (GAD) and Aromatic L-Amino Acid Decarboxylase (AADC) are prime examples.

-

GABA Synthesis: GAD, a PLP-dependent enzyme, catalyzes the decarboxylation of the excitatory neurotransmitter glutamate to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[7]

-

Serotonin and Dopamine Synthesis: AADC, also PLP-dependent, is a key enzyme in the metabolic pathway for monoamine neurotransmitters. It converts 5-hydroxytryptophan (5-HTP) to serotonin and L-DOPA to dopamine.[13][14]

The central catalytic step in these reactions involves the formation of an external aldimine between the amino acid substrate and the enzyme-bound PLP.

Experimental Protocols

The identification and characterization of 5'-phosphopyridoxyl adducts rely heavily on mass spectrometry-based proteomics. A key challenge is the low stoichiometry of these modifications. The workflow involves protein digestion, enrichment of the modified peptides, and analysis by LC-MS/MS. Because the native Schiff base is labile, it is often stabilized by reduction with sodium borohydride (NaBH₄), converting the imine to a stable secondary amine prior to analysis.[4]

Protocol 1: In-Solution Tryptic Digestion of Protein Sample

This protocol outlines the basic steps for digesting a protein sample into peptides suitable for mass spectrometry.

-

Solubilization: Resuspend the protein pellet in 50 mM ammonium bicarbonate, pH 7.8.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.

-

Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio. Incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The sample is now ready for enrichment or desalting.

Protocol 2: Enrichment of Phosphopeptides via IMAC

This protocol is for the selective enrichment of peptides containing a phosphate group, such as 5'-phosphopyridoxyl-modified peptides, using Immobilized Metal Affinity Chromatography (IMAC).[15][16][17]

-

Bead Preparation:

-

Take an aliquot of Fe³⁺-IMAC beads (e.g., magnetic beads).

-

Wash the beads twice with 100 µL of IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid). Use a magnetic rack to separate beads during washes.

-

-

Sample Loading:

-

Resuspend the washed beads in 100 µL of IMAC loading buffer.

-

Add the acidified peptide digest from Protocol 1 to the bead suspension.

-

Incubate for 30 minutes at room temperature with gentle shaking to allow phosphopeptides to bind to the beads.

-

-

Washing:

-

Separate the beads on a magnetic rack and discard the supernatant (containing non-phosphorylated peptides).

-

Wash the beads sequentially with:

-

100 µL of IMAC loading buffer.

-

100 µL of 50% acetonitrile, 0.1% trifluoroacetic acid.

-

100 µL of ultrapure water.

-

-

-

Elution:

-

Elute the bound phosphopeptides by incubating the beads with 50 µL of IMAC elution buffer (e.g., 1% ammonium hydroxide or a high pH buffer like pH 10.5).

-

Incubate for 10 minutes. Separate beads and collect the supernatant containing the enriched phosphopeptides.

-

Repeat the elution step and pool the eluates.

-

-

Final Preparation: Immediately acidify the eluate with formic acid and proceed to desalting (e.g., using a C18 StageTip) prior to LC-MS/MS analysis.

Conclusion

5'-phosphopyridoxyl adducts represent a fundamental covalent modification in biology, serving as the linchpin for a vast range of enzymatic reactions essential for metabolism. The formation of a Schiff base between PLP and an enzyme's active site lysine is the defining feature of the PLP-dependent enzyme superfamily. Modern analytical techniques, particularly mass spectrometry coupled with enrichment strategies like IMAC, have been instrumental in identifying and quantifying these adducts, providing deep insights into their function. As demonstrated by their indispensable role in neurotransmitter synthesis, the proper formation and regulation of these adducts are critical for physiological health. Further research into the "PLP-ome" will undoubtedly uncover new roles for these adducts and provide novel targets for therapeutic intervention in diseases linked to metabolic and neurological dysfunction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of pyridoxal phosphate-modified proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-institut.de [beilstein-institut.de]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 9. Fidabio [fidabio.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A study of the Schiff base formed between pyridoxal-5′-phosphate and poly-L-lysine of low polymerization degree - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Formation of 5'-Phosphopyridoxyl-7-Azatryptophan: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Phosphopyridoxyl-7-azatryptophan is a stable adduct formed from the reaction of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and 7-azatryptophan, a tryptophan analog. This adduct is of significant interest in the study of PLP-dependent enzymes, particularly tryptophan synthase, where it can act as a mechanistic probe. Understanding the formation of this adduct provides valuable insights into the catalytic mechanism of these enzymes and can inform the design of novel inhibitors with therapeutic potential. This technical guide synthesizes the current understanding of the formation mechanism of this compound, outlines relevant experimental protocols, and presents key data in a structured format.

Core Mechanism: The Role of Tryptophan Synthase

The formation of this compound is catalyzed by the β-subunit of tryptophan synthase (TrpS), a well-characterized PLP-dependent enzyme.[1][2] TrpS is a bienzymatic α2β2 complex that catalyzes the final two steps in tryptophan biosynthesis.[2] The β-subunit is responsible for the synthesis of tryptophan from indole and L-serine, a reaction that proceeds through a series of PLP-dependent intermediates.[2] It has been demonstrated that the TrpS β-subunit can utilize 7-aza-indole and serine to synthesize 7-azatryptophan, confirming that 7-azatryptophan is a substrate for the enzyme.

The proposed mechanism for the formation of the stable this compound adduct within the TrpS β-subunit active site is a deviation from the canonical catalytic cycle, leading to a stable covalent bond between the PLP cofactor and the tryptophan analog.

Proposed Signaling Pathway for Adduct Formation

The following diagram illustrates the proposed sequence of events leading to the formation of the this compound adduct, based on the known mechanism of tryptophan synthase.

References

5'-Phosphopyridoxyl-7-azatryptophan: A Novel Photophysical Probe for Protein Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Phosphopyridoxyl-7-azatryptophan is a unique fluorescent probe designed for the investigation of protein structure and dynamics, particularly in the context of pyridoxal 5'-phosphate (PLP)-dependent enzymes such as tryptophan synthase. This adduct, formed between the PLP cofactor and the tryptophan analog 7-azatryptophan, possesses distinct photophysical properties that offer a specialized tool for studying enzymatic mechanisms and protein-ligand interactions. This guide provides a comprehensive overview of its synthesis, spectral characteristics, and potential applications, along with detailed experimental considerations.

Introduction

The study of protein dynamics and enzyme mechanisms is fundamental to drug discovery and molecular biology. Fluorescent probes offer a powerful, non-invasive method to monitor conformational changes and binding events in real-time. This compound emerges as a promising tool in this domain, combining the enzymatic specificity of a PLP-adduct with the environmentally sensitive fluorescence of the 7-azatryptophan moiety.[1] The presence of a nitrogen atom at the 7-position of the indole ring in 7-azatryptophan results in significant shifts in its absorption and emission spectra compared to native tryptophan, making it a distinguishable reporter group.[2] This guide details the available scientific knowledge on this probe, offering insights into its application for studying complex biological systems.

Photophysical and Spectral Properties

Spectral Characteristics of the Adduct

The formation of the this compound adduct results in absorbance and emission spectra that are distinctly different from either of the parent molecules.[1] This spectral shift is indicative of the new electronic environment created by the covalent linkage and provides the basis for its use as a reporter. The adduct is reported to have a unique absorbance spectrum that allows for its selective excitation.[1]

Properties of 7-Azatryptophan

7-Azatryptophan exhibits a red-shifted absorption and emission spectrum compared to tryptophan, a property that is advantageous for minimizing background fluorescence from native tryptophan residues in a protein.[2] Its fluorescence is particularly sensitive to the polarity of its environment, a feature that can be exploited to probe changes in the local environment of the active site of an enzyme.

Properties of Pyridoxal 5'-Phosphate (PLP)

PLP itself has characteristic absorbance features that change upon formation of a Schiff base with an amino acid. The internal aldimine (PLP bound to a lysine residue in the enzyme) and the external aldimine (PLP bound to the substrate amino acid) have distinct spectral properties that are used to monitor enzymatic reactions.

Table 1: Comparative Photophysical Data of Tryptophan and 7-Azatryptophan

| Property | Tryptophan | 7-Azatryptophan | Reference |

| Absorption Maximum (λmax, abs) | ~280 nm | ~290 nm | [2] |

| Emission Maximum (λmax, em) | ~350 nm | ~396 nm | [2] |

| Quantum Yield (ΦF) in Water | ~0.13 | ~0.01-0.1 | [2] |

| Fluorescence Lifetime (τF) in Water | Biexponential (~0.5 ns, ~3 ns) | Biexponential (~0.4 ns, ~1.4 ns) |

Note: The quantum yield and lifetime of 7-azatryptophan are highly solvent-dependent.

Synthesis of this compound

A detailed, step-by-step protocol for a high-yield synthesis of this compound is not available in the peer-reviewed literature. However, the original report by Smirnov et al. (1994) suggests a straightforward formation of the adduct.[1] The following is a generalized protocol based on the principles of Schiff base formation between pyridoxal 5'-phosphate and an amino acid.

Experimental Protocol: Synthesis of the Adduct

Materials:

-

D,L-7-Azatryptophan

-

Pyridoxal 5'-phosphate (PLP)

-

Sodium borohydride (NaBH4)

-

Potassium phosphate buffer (pH 7.0)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Schiff Base Formation:

-

Dissolve D,L-7-Azatryptophan and a molar excess of Pyridoxal 5'-phosphate in 0.1 M potassium phosphate buffer (pH 7.0).

-

Incubate the mixture at room temperature in the dark for approximately 2 hours to allow for the formation of the Schiff base (aldimine). The reaction can be monitored by observing the appearance of a characteristic absorbance peak for the aldimine around 425 nm.

-

-

Reduction of the Schiff Base:

-

To stabilize the adduct, the Schiff base is reduced to a secondary amine. Cool the reaction mixture in an ice bath.

-

Slowly add a freshly prepared solution of sodium borohydride in cold water or methanol. The addition should be done portion-wise to control the reaction.

-

The reduction can be monitored by the disappearance of the 425 nm absorbance peak.

-

-

Purification:

-

The resulting this compound adduct can be purified from the reaction mixture using reverse-phase HPLC.

-

A C18 column is suitable, with a gradient of water and methanol (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Collect fractions and verify the product using mass spectrometry and UV-Vis spectroscopy.

-

-

Storage:

-

Lyophilize the purified fractions and store the resulting powder at -20°C or lower, protected from light.

-

Application in Studying Tryptophan Synthase

Tryptophan synthase is a well-studied α2β2 multienzyme complex that catalyzes the final two steps in the biosynthesis of tryptophan. The β-subunit contains a PLP cofactor and is responsible for the condensation of indole and serine to form tryptophan. This compound can be used as a probe to study the active site of the β-subunit.

Experimental Protocol: Probing the Tryptophan Synthase Active Site

Materials:

-

Purified Tryptophan Synthase (apoenzyme, without PLP)

-

This compound

-

Potassium phosphate buffer (pH 7.8)

-

Fluorometer

Procedure:

-

Preparation of the Apoenzyme:

-

Prepare the apo form of Tryptophan Synthase by removing the native PLP cofactor. This can be achieved by dialysis against a buffer containing hydroxylamine or by other established methods.

-

-

Reconstitution with the Probe:

-

Incubate the apoenzyme with a slight molar excess of the purified this compound adduct in potassium phosphate buffer (pH 7.8) at room temperature for 1-2 hours.

-

-

Removal of Unbound Probe:

-

Remove any unbound probe by size-exclusion chromatography or dialysis against the working buffer.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of the reconstituted enzyme. The excitation wavelength should be chosen to selectively excite the 7-azatryptophan moiety of the adduct.

-

Monitor changes in the fluorescence intensity and emission maximum upon the addition of substrates (e.g., indole, serine) or allosteric effectors of Tryptophan Synthase. These changes will reflect alterations in the microenvironment of the active site.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

References

- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biochemistry of Pyridoxal 5'-Phosphate Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental biochemistry of Pyridoxal 5'-Phosphate (PLP) adducts. It covers the mechanisms of their formation, their central role in catalysis, and their significance in biological systems and drug development. This document is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to Pyridoxal 5'-Phosphate (PLP)

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is one of nature's most versatile coenzymes, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities.[1][2] Its remarkable catalytic prowess stems from the reactivity of its C4' aldehyde group. This group readily reacts with primary amines, such as the ε-amino group of lysine residues within an enzyme's active site or the α-amino group of amino acid substrates, to form covalent adducts known as Schiff bases or aldimines.[3][4]

These PLP adducts are not mere static intermediates; they are the cornerstone of PLP-dependent catalysis. The formation of the adduct creates a conjugated π-system that extends from the substrate to the pyridine ring of the coenzyme. This extended system acts as an "electron sink," effectively stabilizing the transient, electron-rich carbanionic intermediates that are common to a wide array of amino acid transformations.[1]

The catalytic cycle typically begins with the PLP coenzyme already linked to a specific lysine residue in the enzyme's active site, forming an internal aldimine .[5] Upon binding of an amino acid substrate, a transimination (or transaldimination) reaction occurs: the substrate's amino group displaces the enzyme's lysine, forming a new Schiff base known as the external aldimine .[5][6] It is from this PLP-substrate adduct that the diverse chemistry of these enzymes unfolds.

The Catalytic Mechanism of PLP Adducts

The versatility of PLP arises from its ability to stabilize carbanionic intermediates generated by the cleavage of one of the three bonds around the α-carbon (Cα) of the amino acid substrate.[7]

Key Mechanistic Steps:

-

External Aldimine Formation: The amino acid substrate forms a Schiff base with the enzyme-bound PLP.[7]

-

Bond Cleavage and Quinonoid Intermediate Formation: The enzyme's active site is precisely structured to orient the external aldimine in such a way that one of the three bonds to the Cα is perpendicular to the plane of the pyridine ring. This specific orientation, as described by the Dunathan Stereoelectronic Hypothesis , facilitates the cleavage of that bond.[1] The cleavage results in a highly stabilized carbanionic intermediate, often called the quinonoid intermediate , where the negative charge is delocalized into the pyridine ring's electron sink.[7]

-

Reaction Divergence: The fate of the quinonoid intermediate determines the type of reaction catalyzed. This can include:

-

Transamination: Reprotonation at the C4' position of the coenzyme, followed by hydrolysis, yields a keto acid and pyridoxamine 5'-phosphate (PMP).

-

Decarboxylation: Cleavage of the Cα-carboxyl bond releases CO₂, and subsequent protonation at Cα yields an amine.[5]

-

Racemization: Abstraction and non-stereospecific re-addition of the Cα proton scrambles the stereochemistry.[5]

-

β-Elimination/Substitution: Abstraction of the Cα proton initiates the elimination of a group on the β-carbon.

-

Quantitative Data on PLP Adducts

The formation, stability, and concentration of PLP adducts are governed by specific kinetic and thermodynamic parameters. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Affinity Constants of PLP Adducts

| Protein/System | Parameter | Value | Conditions | Reference |

| Human Serum Albumin (HSA) | Dissociation Constant (Kd) - High Affinity Site | 8.7 µM | pH 7.4 | [8] |

| Human Serum Albumin (HSA) | Dissociation Constant (Kd) - Low Affinity Sites | ≥ 90 µM | pH 7.4 | [8] |

| Human Serum Albumin (HSA) | Binding Rate Constant (k1) | 7.72 mM⁻¹ min⁻¹ | pH 7.4 | [8] |

| Human Serum Albumin (HSA) | Binding Rate Constant (k2) | 0.088 min⁻¹ | pH 7.4 | [8] |

| Apoglutamate Decarboxylase | Binding Kinetics | Levels off near 1 mM PLP | pH 4.9 | [9] |

Table 2: Physiological Concentrations of PLP

| Organism/Tissue | Condition | PLP Concentration (nmol/L) | Reference |

| Rat Plasma (Male Wistar) | Control Diet (6 mg/kg) | 514 ± 56 | [10] |

| Rat Plasma (Male Wistar) | Low B6 Diet (3 mg/kg) | 314 ± 40 | [10] |

| Rat Plasma (Male Wistar) | Deficient B6 Diet (<0.5 mg/kg) | 98 ± 12 | [10] |

| Rat Plasma (Male Wistar, 8 mo) | Baseline | 514 ± 56 | [11] |

| Rat Plasma (Male Wistar, 27 mo) | Baseline | 317 ± 124 | [11] |

Table 3: Spectroscopic Properties of PLP and its Adducts

| Species | Absorbance Maxima (λmax, nm) | Conditions/Notes | Reference |

| Free PLP | 388 | In solution, dark conditions | [1] |

| PLP-HSA Adduct | 338 and 414 | pH 7.4; 414 nm peak attributed to protonated aldimine | [8] |

| PLP-Endoinulinase Adduct | 340 and 430 | pH 7.5; 430 nm peak attributed to protonated Schiff base | [12] |

| PLP-Amino Acid Adduct | ~360 | General value for external aldimine | [13] |

| Quinonoid Intermediate | ~495 | General value for this carbanionic intermediate | |

| PLP-Aspartate Adduct (Light Exposed) | 412 | pH 9.0, during conversion to PMP | [13] |

Experimental Protocols for Studying PLP Adducts

Characterizing PLP adducts requires a combination of spectroscopic, spectrometric, and enzymatic techniques.

Protocol: UV-Visible Spectroscopy for Schiff Base Formation

This method is used to monitor the formation of the PLP-protein aldimine adduct by observing changes in the absorbance spectrum.

-

Reagent Preparation: Prepare a buffered solution (e.g., 50-100 mM HEPES or phosphate buffer, pH 7.5) and stock solutions of the apoenzyme (enzyme without PLP) and PLP.

-

Spectrometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer. Set the wavelength scan range from 250 nm to 600 nm.

-

Baseline Measurement: Record a baseline spectrum of the apoenzyme in the buffer solution in a 1 mL quartz cuvette.

-

Initiate Reaction: Add a known concentration of PLP (e.g., 0.1 mM final concentration) to the cuvette containing the apoenzyme. Mix gently by inversion.

-

Spectral Scans: Immediately begin recording spectra at timed intervals (e.g., every 1-2 minutes for 30-60 minutes).

-

Data Analysis: Observe the decrease in the free PLP absorbance peak (~388 nm) and the concomitant increase in the peak(s) corresponding to the Schiff base adduct. A protonated internal aldimine typically absorbs between 410-430 nm.[12] Plot the change in absorbance at the aldimine λmax versus time to determine formation kinetics.

Protocol: Mass Spectrometry for PLP-Binding Site Identification

This protocol identifies the specific lysine residue(s) that form the covalent adduct with PLP.

-

Adduct Formation and Stabilization:

-

Incubate the purified protein with a molar excess of PLP (e.g., 10-fold) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5) for 1 hour at room temperature.

-

To create a stable, non-hydrolyzable bond, reduce the Schiff base by adding a freshly prepared solution of sodium borohydride (NaBH₄) to a final concentration of 5-10 mM. Incubate on ice for 30 minutes.

-

Quench the reaction and remove excess reagents by dialysis or buffer exchange into a buffer compatible with digestion (e.g., ammonium bicarbonate).

-

-

Proteolytic Digestion:

-

Denature the protein sample (e.g., with urea or by heating).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digest the protein into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.

-

-

Peptide Enrichment (Optional but Recommended): Since PLP-modified peptides often have suppressed ionization efficiency, enrichment using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) can be employed to select for the phosphopeptides.[14]

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).[15]

-

Use a data-dependent acquisition (DDA) method where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against the protein's sequence using a database search algorithm (e.g., MaxQuant, Mascot).

-

Crucially, search for peptides containing a lysine residue with a mass modification corresponding to reduced PLP (+231.05 Da).

-

Manually inspect the MS/MS spectra of candidate peptides. A key diagnostic feature of PLP-modified peptides is the prominent neutral loss of phosphoric acid (H₃PO₄, -98 Da) and the entire reduced PLP moiety (-231 Da) from the precursor ion.[14]

-

Protocol: General Enzymatic Assay for Transaminase Activity

This protocol measures the catalytic activity of a PLP-dependent transaminase. This example follows the conversion of an amino donor and a keto acceptor.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5) containing a saturating concentration of PLP (e.g., 0.1 mM). According to IFCC recommendations, assay reagents for clinical enzymes like ALT and AST should be supplemented with P5P to ensure maximal activity.[16][17]

-

Prepare stock solutions of the amino donor (e.g., 100 mM alanine) and the amino acceptor (e.g., 100 mM α-ketoglutarate).

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the reaction buffer, amino donor, and amino acceptor. Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction: Add a specific amount of the transaminase enzyme to the reaction mixture to start the reaction. The total reaction volume is typically 100-1000 µL.

-

Time Course and Quenching:

-

Allow the reaction to proceed for a set period (e.g., 10-30 minutes), ensuring that less than 15% of the substrate is consumed to remain in the linear range.

-

Take aliquots at different time points and stop the reaction by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid) or by rapid heating.[1]

-

-

Product Quantification:

-

Quantify the formation of one of the products (e.g., glutamate or pyruvate) using a suitable analytical method.

-

HPLC: Separate the reaction components by reverse-phase HPLC and quantify the product peak by integrating its area and comparing it to a standard curve.[1]

-

Coupled Spectrophotometric Assay: Couple the production of a product to a second reaction that results in a change in absorbance. For example, the production of pyruvate can be coupled to lactate dehydrogenase, which oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm.

-

-

Calculate Activity: Calculate the specific activity of the enzyme, typically expressed in units (µmol of product formed per minute) per milligram of enzyme (U/mg).

Visualizing PLP Adduct Biochemistry

Diagrams generated using the DOT language provide clear visual summaries of complex biochemical processes.

Diagram: General PLP Adduct Formation

Diagram: PLP-Dependent Transamination Cycle

Diagram: Workflow for PLP Adduct Mass Spectrometry

Significance in Drug Development and Toxicology

The biochemistry of PLP adducts is critically important for the pharmaceutical industry.

-

Drug Targets: Because PLP-dependent enzymes are central to metabolism, particularly the synthesis of neurotransmitters (e.g., GABA, serotonin, dopamine), they are attractive targets for drug intervention in neurological and psychiatric disorders.[2] Inhibitors are often designed to mimic the substrate and form irreversible or very stable adducts with the PLP coenzyme, thereby inactivating the enzyme.

-

Drug-Induced Toxicity: Many drugs are metabolized by the liver into chemically reactive metabolites. These electrophilic species can form covalent adducts with cellular proteins, including PLP-dependent enzymes. Such adduct formation can lead to several adverse outcomes:

-

Enzyme Inactivation: Adduction at or near the active site can destroy catalytic function.

-

Haptenization and Immune Response: The drug-protein adduct can be recognized as foreign by the immune system, triggering an idiosyncratic adverse drug reaction.

-

Disruption of Homeostasis: The non-specific adduction of PLP itself can disrupt vitamin B6 homeostasis, potentially leading to toxicity.[4]

-

Therefore, a thorough understanding of a drug candidate's potential to form adducts—either with PLP or with the proteins that use it—is a crucial component of modern safety and toxicology assessment in drug development. Mass spectrometry-based "adductomics" approaches are increasingly used to screen for and identify these modifications.[15]

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Complexes of vitamin B6XX: equilibrium and mechanistic studies of the reaction of pyridoxal-5'-phosphate with pyridoxamine-5'-phosphate in the presence of copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-institut.de [beilstein-institut.de]

- 8. The binding of pyridoxal 5'-phosphate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridoxal-5'-phosphate and pyridoxal biokinetics in male Wistar rats fed graded levels of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridoxal-5'-phosphate and pyridoxal biokinetics in aging Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of pyridoxal-5'-phosphate (PLP)-bonding sites in proteins: a peptide mass fingerprinting approach based on diagnostic tandem mass spectral features of PLP-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.cap.org [documents.cap.org]

- 17. meridian.allenpress.com [meridian.allenpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Exploration of 7-Azatryptophan Isosteres in Biochemistry

This guide provides a comprehensive overview of 7-azatryptophan and its isosteres, focusing on their synthesis, incorporation into proteins, and their application as powerful tools in biochemical and pharmaceutical research. The unique photophysical properties of these tryptophan analogs offer distinct advantages for studying protein structure, dynamics, and interactions.

Physicochemical and Spectroscopic Properties

7-Azatryptophan (7-azaTrp) is an isostere of tryptophan where the carbon atom at position 7 of the indole ring is replaced by a nitrogen atom. This substitution significantly alters its electronic and photophysical properties compared to the canonical amino acid, making it a valuable fluorescent probe. The primary advantages include a red-shifted absorption and emission spectrum, which allows for selective excitation and detection in proteins that contain multiple native tryptophan residues, and a single-exponential fluorescence decay in aqueous solutions, simplifying data interpretation.[1][2][3]

Other azatryptophan isosteres, such as 4-azatryptophan and 5-azatryptophan, have also been explored. Notably, 4-azatryptophan exhibits a more significant Stokes shift and higher quantum yield in aqueous buffers compared to 7-azatryptophan, making it a superior optical probe in some applications.[4]

Table 1: Comparison of Spectroscopic Properties of Tryptophan and its Aza-Isosteres

| Property | Tryptophan (Trp) | 7-Azatryptophan (7-azaTrp) | 4-Azatryptophan (4-azaTrp) | 5-Azatryptophan (5-azaTrp) | Reference(s) |

| Absorption Max (λabs) | ~280 nm | ~290 nm (10 nm red-shift) | ~288 nm | ~266 nm | [1][4][5] |

| Emission Max (λem) in Water | ~350 nm | ~390-400 nm (46-70 nm red-shift) | ~418-423 nm (in protein) | ~358 nm (in protein) | [2][4][5] |

| Stokes Shift in Water | ~70 nm | ~100-110 nm | ~130 nm | ~92 nm | [4] |

| Quantum Yield (Φ) in Water (pH 7) | ~0.13 | ~0.01 | ~0.085 (5-fold > 7-azaTrp) | ~0.085 (5-fold > 7-azaTrp) | [4][5] |

| Fluorescence Decay | Non-exponential | Single-exponential | - | - | [1][3] |

Synthesis and Incorporation into Proteins

The utility of 7-azatryptophan as a biochemical probe is contingent on its successful incorporation into a peptide or protein of interest. This can be achieved through chemical synthesis for smaller peptides or biosynthetic incorporation for larger proteins expressed in cellular systems.

Experimental Protocol 1: Biosynthetic Incorporation via Tryptophan Auxotrophs

This method leverages an E. coli strain that cannot synthesize its own tryptophan (trp auxotroph). By providing 7-azatryptophan in the growth medium, the cellular machinery is forced to incorporate the analog into the expressed proteins.[6][7]

Methodology:

-

Strain Selection: Utilize a tryptophan auxotroph E. coli strain (e.g., W3747 or an engineered strain) transformed with a plasmid containing the gene of interest under an inducible promoter.

-

Growth Medium: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for tryptophan. Add a limiting amount of tryptophan to allow initial cell growth.

-

Cell Culture: Grow the bacterial culture at 30-37°C with shaking until it reaches the mid-log phase (e.g., A570 of ~1.6).[7] The cells will enter a stationary phase due to tryptophan starvation.

-

Induction and Analog Addition: Induce protein expression (e.g., by a temperature shift to 42°C for a temperature-sensitive repressor system).[6][7] Simultaneously, add racemic D,L-7-azatryptophan to the culture medium at a final concentration of approximately 60 mg/L.[7]

-